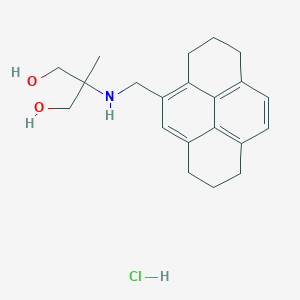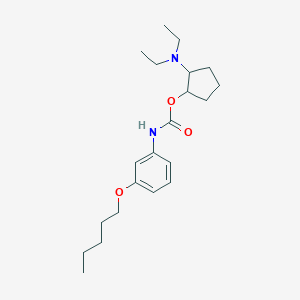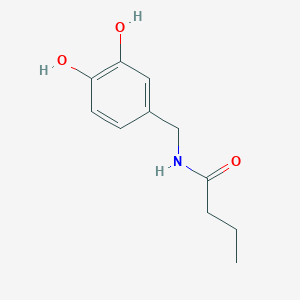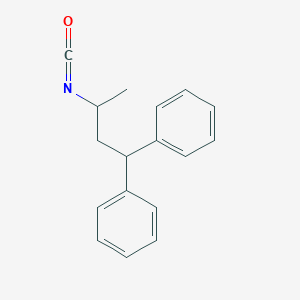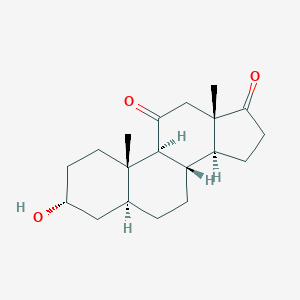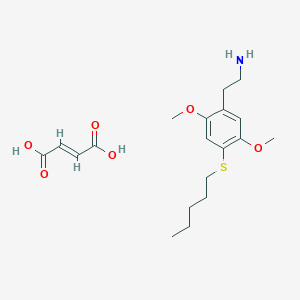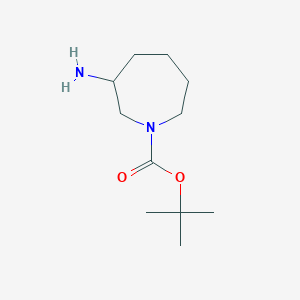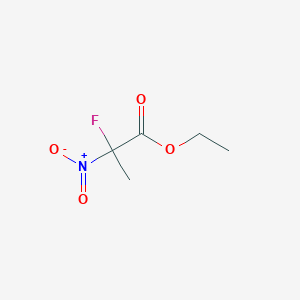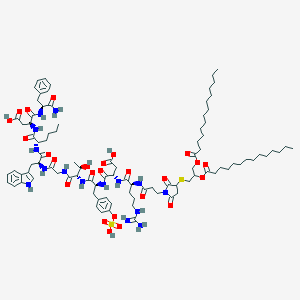
DM-Cck
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DM-Cck is a peptide that has been synthesized and studied for its potential applications in scientific research. This peptide has been found to have several biochemical and physiological effects, and its mechanism of action has been studied extensively.
作用机制
DM-Cck acts on the cholecystokinin (CCK) receptor, which is a G protein-coupled receptor (GPCR) that is found in the brain and other tissues. DM-Cck binds to the CCK receptor and activates downstream signaling pathways, including the phospholipase C (PLC) pathway and the protein kinase C (PKC) pathway. These pathways are involved in the regulation of neurotransmitter release and synaptic plasticity.
生化和生理效应
DM-Cck has several biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which is involved in reward and motivation. DM-Cck has also been found to decrease anxiety and depression-like behaviors in animal models. In addition, DM-Cck has been found to have anti-tumor properties, as it has been shown to inhibit the growth of cancer cells.
实验室实验的优点和局限性
DM-Cck has several advantages for lab experiments. It is a small peptide that is easy to synthesize and purify. DM-Cck also has a well-characterized mechanism of action, which makes it a useful tool for studying the CCK receptor and its downstream signaling pathways. However, DM-Cck also has some limitations for lab experiments. It has a short half-life, which can make it difficult to study in vivo. In addition, DM-Cck has a high affinity for the CCK receptor, which can make it difficult to study other GPCRs that may be involved in similar pathways.
未来方向
There are several future directions for research on DM-Cck. One area of research is the development of DM-Cck analogs that have improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another area of research is the study of DM-Cck in combination with other drugs, such as antidepressants or chemotherapy drugs, to determine if it has synergistic effects. Finally, DM-Cck could be studied in human clinical trials to determine its potential therapeutic applications in the treatment of addiction, anxiety, depression, and cancer.
合成方法
DM-Cck is a peptide that is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids onto a solid support, which is then cleaved from the support to yield the final peptide. DM-Cck is synthesized using Fmoc chemistry, which involves the use of Fmoc-protected amino acids and a base-labile linker. The final product is purified using high-performance liquid chromatography (HPLC).
科学研究应用
DM-Cck has been studied for its potential applications in scientific research. It has been found to have several applications in the field of neuroscience, including the study of addiction, anxiety, and depression. DM-Cck has also been studied for its potential applications in cancer research, as it has been found to have anti-tumor properties.
属性
CAS 编号 |
151705-73-6 |
|---|---|
产品名称 |
DM-Cck |
分子式 |
C93H139N15O25S2 |
分子量 |
1931.3 g/mol |
IUPAC 名称 |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[3-[3-[2,3-di(tetradecanoyloxy)propylsulfanyl]-2,5-dioxopyrrolidin-1-yl]propanoylamino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C93H139N15O25S2/c1-5-8-11-13-15-17-19-21-23-25-30-41-81(117)131-58-65(132-82(118)42-31-26-24-22-20-18-16-14-12-9-6-2)59-134-75-55-78(112)108(92(75)127)49-47-76(110)100-68(40-34-48-97-93(95)96)85(120)105-74(54-80(115)116)89(124)104-71(51-62-43-45-64(46-44-62)133-135(128,129)130)90(125)107-83(60(4)109)91(126)99-57-77(111)101-72(52-63-56-98-67-39-33-32-37-66(63)67)87(122)102-69(38-10-7-3)86(121)106-73(53-79(113)114)88(123)103-70(84(94)119)50-61-35-28-27-29-36-61/h27-29,32-33,35-37,39,43-46,56,60,65,68-75,83,98,109H,5-26,30-31,34,38,40-42,47-55,57-59H2,1-4H3,(H2,94,119)(H,99,126)(H,100,110)(H,101,111)(H,102,122)(H,103,123)(H,104,124)(H,105,120)(H,106,121)(H,107,125)(H,113,114)(H,115,116)(H4,95,96,97)(H,128,129,130)/t60-,65?,68+,69+,70+,71+,72+,73+,74+,75?,83+/m1/s1 |
InChI 键 |
SOLQBRKLBPMIFT-YKMRUUQMSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC |
同义词 |
dimyristoylmercaptoglycero-N(alpha)maleoyl-beta-alanyl(Thr,Nle)-CCK-9 DM-CCK |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Bromobicyclo[1.1.1]pentane](/img/structure/B135548.png)
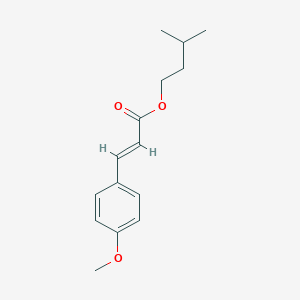
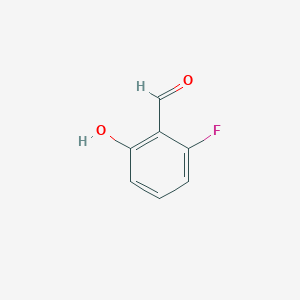
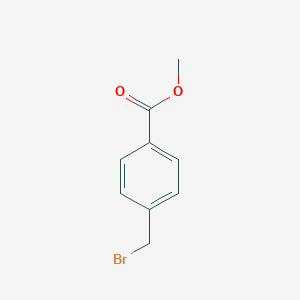
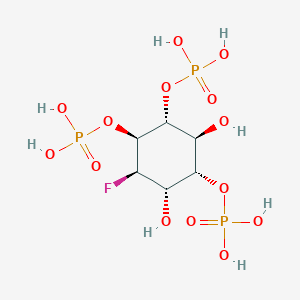
![{5-[(Methylamino)methyl]furan-2-yl}methanol](/img/structure/B135557.png)
